molecular formula C27H53NO5S B15294263 N-Lauroyl-N-methyltaurinic Lauric Anhydride

N-Lauroyl-N-methyltaurinic Lauric Anhydride

Cat. No.: B15294263
M. Wt: 503.8 g/mol
InChI Key: ITIABLRZUOFTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Lauroyl-N-methyltaurinic Lauric Anhydride typically involves the reaction of dodecanoic acid (lauric acid) with N-methyltaurine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the anhydride .

Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : N-Lauroyl-N-methyltaurinic Lauric Anhydride can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .

Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products: : The major products formed from these reactions include N-Lauroyl-N-methyltaurine and dodecanoic acid .

Mechanism of Action

Properties

Molecular Formula

C27H53NO5S

Molecular Weight

503.8 g/mol

IUPAC Name

2-[dodecanoyl(methyl)amino]ethylsulfonyl dodecanoate

InChI

InChI=1S/C27H53NO5S/c1-4-6-8-10-12-14-16-18-20-22-26(29)28(3)24-25-34(31,32)33-27(30)23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3

InChI Key

ITIABLRZUOFTRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.